REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C(O)(=O)C>[Ni].C(OC)(=O)CC>[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[OH:4][C@H:3]([CH3:5])[CH2:2][C:1]([O:7][CH3:8])=[O:6]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
L,L-tartaric acid sodium bromide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This reaction mixture was then added to a pressure vessel
|
Type
|
CUSTOM
|
Details
|
the vessel was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the contents of the reaction vessel were carefully filtered through celite
|
Type
|
DISTILLATION
|
Details
|
Careful fractional distillation (3 foot packed column)
|
Type
|
CUSTOM
|
Details
|
first removed the methyl propionate solvent (approximately 100 mm Hg, <70° C.)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@@H](CC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108.96 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C(O)(=O)C>[Ni].C(OC)(=O)CC>[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[OH:4][C@H:3]([CH3:5])[CH2:2][C:1]([O:7][CH3:8])=[O:6]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
L,L-tartaric acid sodium bromide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This reaction mixture was then added to a pressure vessel
|
Type
|
CUSTOM
|
Details
|
the vessel was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the contents of the reaction vessel were carefully filtered through celite
|
Type
|
DISTILLATION
|
Details
|
Careful fractional distillation (3 foot packed column)
|
Type
|
CUSTOM
|
Details
|
first removed the methyl propionate solvent (approximately 100 mm Hg, <70° C.)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@@H](CC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108.96 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |